molecular formula C30H45N5O6 B14440744 L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine CAS No. 76046-37-2

L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine

Cat. No.: B14440744
CAS No.: 76046-37-2
M. Wt: 571.7 g/mol
InChI Key: SLUAMJYGJNVEBV-ACUVNOOJSA-N
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Description

L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine is a pentapeptide composed of the amino acids proline, phenylalanine, isoleucine, and valine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of the next amino acid: The next protected amino acid is coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide is synthesized.

    Cleavage: The completed peptide is cleaved from the resin and deprotected.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.

    Reduction: Reduction reactions can modify the peptide backbone or side chains.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Various amino acid derivatives and coupling agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can produce hydroxyphenylalanine derivatives.

Scientific Research Applications

L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, leading to modulation of biological pathways. The molecular targets and pathways involved can vary based on the peptide’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-prolyl-L-proline: A tripeptide with similar structural features.

    L-Isoleucyl-L-prolyl-L-proline: Another tripeptide with comparable properties.

Uniqueness

L-Prolyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-valine is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

76046-37-2

Molecular Formula

C30H45N5O6

Molecular Weight

571.7 g/mol

IUPAC Name

(2S)-3-methyl-2-[[(2S,3S)-3-methyl-2-[[(2S)-3-phenyl-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]amino]butanoic acid

InChI

InChI=1S/C30H45N5O6/c1-5-19(4)25(28(38)33-24(18(2)3)30(40)41)34-26(36)22(17-20-11-7-6-8-12-20)32-27(37)23-14-10-16-35(23)29(39)21-13-9-15-31-21/h6-8,11-12,18-19,21-25,31H,5,9-10,13-17H2,1-4H3,(H,32,37)(H,33,38)(H,34,36)(H,40,41)/t19-,21-,22-,23-,24-,25-/m0/s1

InChI Key

SLUAMJYGJNVEBV-ACUVNOOJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C3CCCN3

Origin of Product

United States

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